molecular formula C29H23F2N5O3 B2915172 1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea CAS No. 1192944-73-2

1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea

Cat. No. B2915172
CAS RN: 1192944-73-2
M. Wt: 527.532
InChI Key: ZIRIGRBVGZQBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C29H23F2N5O3 and its molecular weight is 527.532. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into triazole derivatives and urea functionalities has highlighted their synthesis and structural properties. For example, Ahmed et al. (2020) reported on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including their synthesis, spectroscopic and X-ray characterization, and the influence of substituents on interaction energy. Such studies are crucial for understanding the molecular structure and potential reactivity of complex compounds (Ahmed et al., 2020).

Anticancer Activity

A study on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone scaffolds evaluated their synthesis and anticancer activity against various human cancer cell lines, providing a model for the development of new therapeutic agents (Biointerface Research in Applied Chemistry, 2020). Such research indicates the potential biomedical applications of structurally complex urea derivatives.

Anion Recognition and Separation

Compounds with urea and triazole functionalities have been investigated for their anion recognition properties. For instance, Singh et al. (2016) synthesized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes for anion recognition, highlighting the utility of these compounds in selective anion separation processes (Singh et al., 2016).

properties

IUPAC Name

1-[4-[5-(3-fluorophenyl)-3-[(4-fluorophenyl)methoxy]-1,2,4-triazol-1-yl]phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F2N5O3/c1-38-26-7-3-6-24(17-26)33-28(37)32-23-12-14-25(15-13-23)36-27(20-4-2-5-22(31)16-20)34-29(35-36)39-18-19-8-10-21(30)11-9-19/h2-17H,18H2,1H3,(H2,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRIGRBVGZQBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3C(=NC(=N3)OCC4=CC=C(C=C4)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea

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